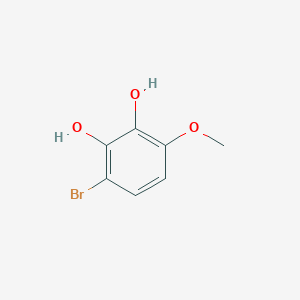

3-Bromo-6-methoxybenzene-1,2-diol

Description

Contextualization within Halogenated and Methoxylated Aromatic Systems

The presence of both a halogen (bromine) and a methoxy (B1213986) group on the benzene-1,2-diol framework places 3-Bromo-6-methoxybenzene-1,2-diol at the intersection of two important classes of aromatic compounds. Halogenated aromatic compounds are widely utilized in organic synthesis. iloencyclopaedia.org The carbon-halogen bond can participate in a variety of coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. khanacademy.org This reactivity is fundamental to the construction of complex molecular architectures.

Methoxylated aromatic systems, on the other hand, are prevalent in natural products and pharmaceuticals. The methoxy group can influence a molecule's electronic properties and its metabolic stability. youtube.com It can also be a key feature for biological activity or can be cleaved to reveal a reactive hydroxyl group, providing another handle for synthetic modification. acs.orgacs.org The combination of these functional groups in a single molecule, as seen in this compound, offers a rich platform for chemical exploration.

Significance of the this compound Scaffold in Contemporary Organic Chemistry

The this compound scaffold is a valuable intermediate in organic synthesis. The bromine atom provides a site for cross-coupling reactions, while the catechol and methoxy groups can be further functionalized or can influence the reactivity of the aromatic ring. This trifunctional arrangement allows for the regioselective introduction of various substituents, leading to the synthesis of a diverse range of complex molecules.

The catechol moiety itself is of great interest due to its ability to bind to various surfaces and its role in adhesive and coating technologies. nih.gov The presence of the bromo and methoxy groups can modulate these properties, opening up possibilities for the development of new functional materials.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7BrO3 | ontosight.ai |

| Molecular Weight | 219.03 g/mol | ontosight.ai |

| CAS Number | 61559-82-8 | ontosight.ai |

Overview of Research Trajectories for Complex Functionalized Catechols

Research into complex functionalized catechols is a vibrant and expanding area. Scientists are exploring their potential in a variety of applications, driven by the unique properties imparted by the catechol unit.

One major research direction is the development of novel biomaterials. Catechol-containing polymers are being investigated for their adhesive properties, particularly in wet environments, mimicking the adhesive proteins of mussels. nih.govorientjchem.org These materials have potential applications in medical adhesives and tissue engineering.

Another significant area of research is in the development of new therapeutic agents. The antioxidant properties of the catechol group are well-known, and researchers are exploring how different functional groups on the catechol ring can enhance this activity or introduce new biological functions. nih.gov For example, functionalized catechols are being incorporated into nanoparticles for drug delivery and have shown promise in wound healing applications. nih.gov

Furthermore, the ability of catechols to chelate metal ions is being exploited in the design of sensors and catalysts. The specific functionalization of the catechol ring can tune the selectivity and reactivity of these systems. The ongoing exploration of compounds like this compound and other functionalized catechols is expected to lead to significant advancements in these and other fields. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLUCSOQCYPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395304 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61559-82-8 | |

| Record name | 3-bromo-6-methoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Methoxybenzene 1,2 Diol and Analogues

Direct Synthetic Routes to 3-Bromo-6-methoxybenzene-1,2-diol

Direct synthesis of this compound involves introducing the bromo and hydroxyl groups onto the methoxybenzene backbone in a controlled manner.

Biocatalytic Approaches for Aryl Dihydroxylation and Halogenation

Biocatalytic methods offer an environmentally benign alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. While specific enzymatic synthesis for this compound is not widely documented, the principles of biocatalytic dihydroxylation and halogenation on similar aromatic substrates are well-established.

Aromatic dihydroxylation can be achieved using dioxygenase enzymes, which introduce two hydroxyl groups onto an aromatic ring. Subsequent halogenation could then be performed using a haloperoxidase enzyme, which utilizes a halide ion and an oxidant to halogenate the activated ring. The regioselectivity of such enzymatic reactions is highly dependent on the specific enzyme and substrate used.

Convergent and Divergent Synthetic Strategies

Convergent synthesis would involve the coupling of two or more pre-functionalized fragments. For this compound, a potential convergent approach could involve the coupling of a brominated and methoxylated fragment with a fragment that can be converted into the diol functionality.

Divergent synthesis would start from a common intermediate and introduce different functional groups to generate a library of related compounds. For instance, starting from 3-methoxybenzene-1,2-diol, one could perform a regioselective bromination to obtain the target compound. This precursor, 3-methoxybenzene-1,2-diol, is commercially available.

Regioselective Bromination Techniques for Benzene (B151609) Derivatives

The key challenge in synthesizing this compound is the regioselective introduction of the bromine atom. The methoxy (B1213986) and two hydroxyl groups are all ortho-, para-directing, making precise control of the bromination position crucial.

Electrophilic Aromatic Bromination Utilizing Molecular Bromine and N-Bromosuccinimide (NBS)

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. msu.edu

Molecular Bromine (Br₂): The reaction of benzene with molecular bromine typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a strong electrophile. libretexts.org The presence of activating groups like methoxy and hydroxyl on the ring can sometimes allow the reaction to proceed without a catalyst. pearson.com However, controlling the regioselectivity with multiple activating groups can be challenging and often leads to a mixture of products. google.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. masterorganicchemistry.com It is often used for allylic and benzylic brominations but can also be employed for the bromination of activated aromatic rings. masterorganicchemistry.comlibretexts.org The use of NBS can offer better control over regioselectivity, especially when the reaction conditions are carefully optimized. nih.govnih.gov For instance, the bromination of electron-rich aromatic compounds with NBS can be highly regioselective. nih.gov

| Reagent | Conditions | Selectivity | Reference |

| Br₂/FeBr₃ | Standard electrophilic bromination | Can lead to mixtures with multiple activating groups | libretexts.org |

| NBS | Milder conditions, often with a catalyst or initiator | Can provide higher regioselectivity for activated rings | masterorganicchemistry.comnih.govnih.gov |

Application of Hypervalent Iodine Reagents for Selective Bromination

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their mild reaction conditions and high selectivity. arkat-usa.orgorganic-chemistry.orgacs.org Reagents like bis(trifluoroacetoxy)iodobenzene in combination with a bromide source can be used for the selective bromination of aromatic compounds. organic-chemistry.org These reagents function by activating the bromine source, leading to a more controlled electrophilic bromination. The specific nature of the hypervalent iodine reagent and the reaction conditions can be tuned to achieve the desired regioselectivity. nih.govrsc.org

Radical Bromination Pathways

Radical bromination typically involves the substitution of a hydrogen atom on an alkyl side chain of a benzene ring (benzylic bromination). libretexts.orgucalgary.capearson.com This type of reaction is initiated by light or a radical initiator and proceeds via a radical chain mechanism. ucalgary.cama.edu While this method is highly effective for benzylic positions, it is generally not suitable for the direct bromination of the aromatic ring itself under standard conditions. ucalgary.ca The reaction with N-bromosuccinimide (NBS) is a common method for achieving benzylic bromination. masterorganicchemistry.comlibretexts.org

Introduction of the Methoxy Moiety into Brominated Benzene-1,2-diol Precursors

The introduction of a methoxy group onto a brominated benzene-1,2-diol (bromocatechol) precursor is a key step in the synthesis of the target compound. The methoxy group is electron-donating, which activates the benzene ring towards electrophilic substitution. issr.edu.kh However, the positions ortho and para to the hydroxyl groups of the catechol are already activated. Therefore, direct methoxylation of a bromocatechol can be challenging and may lead to a mixture of products.

A more controlled approach involves the synthesis of methoxy-substituted phenols through methods like peracid oxidation of an activated aromatic ring. nih.gov For instance, a brominated phenol (B47542) can be methoxylated prior to the introduction of the second hydroxyl group to form the catechol. The synthesis of (2-Bromo-1-methoxyethyl)benzene, for example, involves introducing the bromo and methoxy functionalities onto an ethylbenzene (B125841) side chain, which can then be further manipulated. ontosight.ai Another strategy involves the demethylation of methoxy phenols to yield the corresponding hydroxyl group. This is particularly useful when a specific substitution pattern is desired, and the methoxy group is used to direct other substituents before its conversion to a hydroxyl group. mdpi.com

The reaction of methoxybenzene with bromine proceeds rapidly, leading to substitution of hydrogen atoms with bromine. issr.edu.kh This highlights the activating nature of the methoxy group. In a polysubstituted ring, the interplay of existing groups dictates the position of the incoming methoxy group or its precursor.

Methodologies for the Introduction of the Catechol Functionality

The formation of the catechol (benzene-1,2-diol) moiety is a crucial transformation in the synthesis of the target molecule. Several methods exist for introducing this functionality.

A common and effective method for synthesizing catechols is the oxidation of phenols. researchgate.net This can be achieved through various oxidizing agents. One pathway involves the oxidation of a phenol to an ortho-quinone, which is then subsequently reduced to the corresponding catechol. researchgate.net This two-step process allows for the regioselective introduction of the second hydroxyl group.

The oxidation of substituted catechols can lead to the formation of quinones, polyphenols, and other products through fragmentation. nih.govacs.org The reaction conditions can be tuned to favor the desired product. For example, the Dakin oxidation, which involves the conversion of an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol using hydrogen peroxide and a base, is a widely used industrial method for catechol synthesis. researchgate.net

Another approach involves the direct hydroxylation of phenols. For instance, toluene (B28343) monooxygenases have been shown to catalyze the successive hydroxylation of benzene to phenol and then to catechol. nih.gov While this is a biocatalytic method, it demonstrates the principle of direct ortho-hydroxylation.

Copper-catalyzed reactions are valuable tools for the synthesis of catechols. Copper complexes can activate dioxygen for various oxidative transformations, including the hydroxylation of aromatic substrates. nih.gov This mimics the action of enzymes like catechol oxidase. nih.gov

Copper(II)-mediated C(sp2)–H hydroxylation using a removable directing group has been developed, allowing for the ortho-hydroxylation of aromatic compounds with good functional group tolerance. acs.org The presence of oxygen and water is often crucial for the efficiency of these reactions. acs.org The synthesis of bis(3,5-di-tert-butyl-o-semiquinato)copper(II) further illustrates the role of copper in catechol-related chemistry. acs.org These methods provide a direct way to introduce a hydroxyl group ortho to an existing one, forming the catechol ring system.

Multi-Step Synthesis Sequences and Functional Group Interconversions

The synthesis of complex molecules like this compound often requires a multi-step approach involving the careful orchestration of functional group introductions and transformations.

The synthesis often begins with the preparation of simpler, functionalized precursors. For example, the synthesis of halogenated and methoxylated phenols or anilines provides the basic scaffold for further elaboration. semanticscholar.orgnih.gov The order of substituent introduction is critical. For instance, in synthesizing a polysubstituted benzene, one must consider the directing effects of the groups being added. libretexts.orglibretexts.org

A retrosynthetic analysis helps in planning the sequence of reactions. libretexts.org For example, to synthesize 4-bromo-2-nitrotoluene, one would consider the directing effects of the methyl, nitro, and bromo groups to determine the optimal order of introduction. libretexts.org Similarly, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol started from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the use of a pre-functionalized starting material. researchgate.net The synthesis of hindered phenols also relies on the strategic introduction of bulky groups to achieve the desired substitution pattern. researchgate.net

In multi-step syntheses with multiple reactive functional groups, protecting groups are essential to prevent unwanted side reactions. organic-chemistry.org An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgfiveable.me This is crucial when different parts of the molecule need to be modified at different stages of the synthesis. bham.ac.uk

For a molecule with multiple hydroxyl groups, such as a catechol, different protecting groups can be employed that are cleaved under distinct conditions (e.g., one acid-labile and another base-labile). thieme-connect.de For example, a Boc-protected amine is deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base. organic-chemistry.org The choice of protecting groups must be carefully considered to ensure they are stable under the reaction conditions of subsequent steps and can be removed in high yield without affecting other parts of the molecule. organic-chemistry.orgcgiar.org The development of efficient protecting group strategies is critical for the successful synthesis of complex, polyfunctional molecules. bham.ac.uk

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Methoxybenzene 1,2 Diol Derivatives

Reactions Involving the Catechol Dihydroxyl Functionality

The vicinal hydroxyl groups of the catechol ring are the primary site for a host of chemical modifications, including redox reactions and derivatizations.

The catechol nucleus of 3-bromo-6-methoxybenzene-1,2-diol is susceptible to oxidation, a characteristic reaction of diphenols. This process involves the removal of two protons and two electrons to form the corresponding ortho-quinone, 3-bromo-6-methoxy-1,2-benzoquinone. This transformation can be achieved through various chemical oxidizing agents or electrochemical methods. lumenlearning.com The presence of substituents on the catechol ring, such as the bromine atom and methoxy (B1213986) group, influences the redox potential of the molecule. wikipedia.orglibretexts.org

The oxidation is a reversible process. The resulting o-quinone is an electrophilic species and can be reduced back to the catechol form by various reducing agents. nih.gov This reversible redox behavior is fundamental to the chemistry of catechols and their quinone counterparts. researchgate.net Common laboratory and biological reducing agents, such as sodium borohydride, ascorbic acid, or NADH, can efficiently accomplish the reduction of the o-quinone back to this compound. researchgate.netlibretexts.orgchemistrysteps.com This redox cycle is a key feature of catechol chemistry, enabling its participation in electron transfer processes. libretexts.org

Table 1: General Scheme for the Redox Chemistry of this compound

| Reactant | Conditions | Product | Reaction Type |

| This compound | Oxidizing Agent (e.g., NaIO₄, Ag₂O) or Anodic Oxidation | 3-Bromo-6-methoxy-1,2-benzoquinone | Oxidation |

| 3-Bromo-6-methoxy-1,2-benzoquinone | Reducing Agent (e.g., NaBH₄, Ascorbic Acid) or Cathodic Reduction | This compound | Reduction |

The two hydroxyl groups of this compound can be readily derivatized through etherification and esterification reactions to yield a wide array of derivatives. These reactions can be controlled to produce either mono- or di-substituted products, depending on the stoichiometry of the reagents and reaction conditions.

Etherification: The formation of ethers is typically achieved via the Williamson ether synthesis. libretexts.orgscience.gov This method involves the deprotonation of the catechol's hydroxyl groups with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide species. masterorganicchemistry.comyoutube.com This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. libretexts.org By using one equivalent of the base and alkylating agent, selective mono-etherification can be favored, while an excess of reagents leads to the di-ether product.

Esterification: Esters can be synthesized through the Fischer esterification method, which involves reacting the catechol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. chemistrysteps.comlibretexts.orgkhanacademy.org Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine, to form esters under milder conditions. As with etherification, the reaction can be tailored to yield mono- or di-esters. byjus.comyoutube.com

Table 2: Representative Derivatization Reactions of the Catechol Moiety

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Mono- or Di-ether |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Mono- or Di-ester |

| Esterification | Acyl Chloride (R-COCl) / Base | Mono- or Di-ester |

The catechol functionality can participate in condensation reactions with various carbonyl compounds and amines, often after initial oxidation to the o-quinone.

Reactions with Amines: The reaction of catechols with primary amines is a complex process that typically begins with the oxidation of the catechol to its o-quinone form. lumenlearning.com The highly electrophilic 3-bromo-6-methoxy-1,2-benzoquinone can then react with a primary amine via two main pathways. The predominant route is often a Michael-type addition, where the amine acts as a nucleophile and attacks one of the carbonyl carbons of the quinone ring. lumenlearning.comwikipedia.org A secondary pathway is the condensation between a carbonyl group of the quinone and the primary amine to form a Schiff base (an imine). libretexts.orgyoutube.com However, Schiff base formation is generally less favored, particularly under basic conditions. lumenlearning.com

Reactions with Aldehydes: Catechols can undergo condensation with aldehydes, often catalyzed by acids or bases, to form a variety of heterocyclic structures. A notable reaction involves the iron(III)-promoted condensation of phenols with aldehydes to generate reactive ortho-quinone methide intermediates. byjus.com These intermediates can then undergo further reactions, such as Diels-Alder cycloadditions, to produce complex molecules like benzopyrans. byjus.com

Table 3: General Condensation Reaction Pathways

| Reactant | Co-reactant | Key Intermediate | Product Type |

| This compound | Primary Amine (R-NH₂) | 3-Bromo-6-methoxy-1,2-benzoquinone | Michael Adduct / Schiff Base |

| This compound | Aldehyde (R-CHO) | ortho-Quinone Methide | Heterocyclic compounds (e.g., Benzopyrans) |

Transformations at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring serves as a versatile handle for introducing new carbon-carbon bonds and other functionalities through various metal-catalyzed and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. However, the acidic protons of the catechol's hydroxyl groups are incompatible with the organometallic reagents used in these reactions. Therefore, it is essential to protect these hydroxyl groups prior to performing the cross-coupling. Common protecting strategies for catechols include the formation of methylene (B1212753) acetals, isopropylidene ketals, or silyl (B83357) ethers.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the protected bromo-catechol derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. chemistrysteps.com This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups on the coupling partners. youtube.com

Kumada-Corriu Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) as the nucleophilic partner to couple with the aryl bromide. science.govmasterorganicchemistry.com This reaction is typically catalyzed by either nickel or palladium complexes. youtube.com Due to the high reactivity of Grignard reagents, protection of the catechol hydroxyls is absolutely critical. libretexts.org

Following the successful C-C bond formation, the protecting group can be removed under appropriate conditions to regenerate the catechol functionality.

Table 4: Generalized Scheme for Palladium-Catalyzed Cross-Coupling

| Step | Reaction Name | Reagents | Intermediate/Product |

| 1. Protection | - | Protecting group precursor (e.g., CH₂Br₂, Acetone/Acid) | Protected this compound |

| 2. Coupling | Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | Protected C-C coupled product |

| 2. Coupling | Kumada-Corriu | R-MgX, Ni or Pd catalyst | Protected C-C coupled product |

| 3. Deprotection | - | Deprotection agent (e.g., Acid, Fluoride source) | Final C-C coupled catechol product |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. This reaction, however, does not occur on unactivated aryl halides. lumenlearning.comwikipedia.org The SNAr mechanism proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgscience.gov

The stability of this intermediate is paramount, and it requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (the bromine atom). wikipedia.orgmasterorganicchemistry.com These EWGs delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.

In the structure of this compound, the substituents are two hydroxyl groups and one methoxy group. These are all electron-donating groups by resonance, which enrich the aromatic ring with electron density. Consequently, they deactivate the ring towards attack by nucleophiles and destabilize the potential Meisenheimer complex. Therefore, this compound is not sufficiently activated to undergo nucleophilic aromatic substitution under standard SNAr conditions. The bromine atom is not labile towards displacement by common nucleophiles via this pathway.

Reductive Debromination Strategies

The removal of the bromine atom from the aromatic ring of this compound derivatives, a process known as reductive debromination or hydrodebromination, is a valuable transformation for the synthesis of debrominated analogues. This can be effectively achieved using palladium-based catalytic systems.

Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose, often in the presence of a hydrogen source. Various reagents can serve as the hydride donor. For instance, catalytic hydrogenation using hydrogen gas is a standard method. Alternatively, transfer hydrogenation protocols utilize molecules like ammonium (B1175870) formate, sodium formate, or ethanol (B145695) to provide the necessary hydrogen. researchgate.netrsc.org The general mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl bromide to a low-valent palladium species, followed by a step where a hydride ligand is transferred to the palladium center, and finally, reductive elimination of the arene and regeneration of the active palladium catalyst. acs.org

The choice of reaction conditions, including the solvent, base, and hydride source, can be crucial for achieving high yields and selectivity. For aryl bromides, the reaction can often be carried out under mild conditions. researchgate.net Notably, these catalytic systems can exhibit tolerance to other functional groups present in the molecule, such as methoxy and hydroxyl groups, allowing for the selective removal of the bromine atom without affecting other parts of the structure. researchgate.netresearchgate.net

Table 1: Comparison of Reductive Debromination Methods

| Method | Catalyst | Hydride Source | Key Features |

| Catalytic Hydrogenation | Pd/C | H₂ gas | Standard and effective method. |

| Transfer Hydrogenation | Pd/C | HCOOH·NEt₃, HCOONH₄ | Milder conditions, avoids handling of H₂ gas. researchgate.net |

| Transfer Hydrogenation | Pd/C | Ethanol | Can serve as both solvent and hydride source. rsc.org |

| Using Phosphite (B83602) Ligands | Pd(OAc)₂ with phosphite ligands | Various | Allows for dehalogenation with weak bases like Cs₂CO₃. researchgate.net |

Reactivity of the Methoxy Group

The methoxy group in this compound derivatives is a key modulator of the ring's reactivity and can itself be a site of chemical transformation. As a strong electron-donating group, it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, thereby activating it towards electrophilic aromatic substitution. issr.edu.khstackexchange.com

A primary reaction involving the methoxy group is its cleavage to yield a hydroxyl group, a process known as demethylation. This can be particularly relevant when the methoxy group is adjacent to a hydroxyl group, as is the case in the catechol-like structure of the target molecule. Radical hydrogen abstraction presents a method for the selective cleavage of such methoxy groups. researchgate.net In this process, an alkoxyl radical generated from the neighboring hydroxyl group can abstract a hydrogen atom from the methoxy group, leading to an intermediate that can be hydrolyzed to unveil the diol. researchgate.net

Furthermore, the methoxy group can be transformed into other functional groups to facilitate further synthetic modifications. For instance, it can be converted into a triflate group, which is an excellent leaving group for cross-coupling reactions, thereby enabling the introduction of a wide range of substituents at that position. nih.gov The reactivity of the methoxy group, in conjunction with the adjacent hydroxyl groups, also influences the antioxidant properties of these molecules, as these groups can participate in scavenging free radicals. nih.gov

Ring-Opening and Cyclization Reactions Involving the Substituted Benzene Ring System

The substituted benzene ring of this compound and its derivatives can participate in various ring-forming and ring-opening reactions, leading to the synthesis of more complex molecular architectures. While the aromatic ring itself is generally stable, the functional groups attached to it can be manipulated to initiate these transformations.

One plausible strategy involves the conversion of the 1,2-diol (catechol) moiety into an epoxide fused to the aromatic ring. Such epoxides are susceptible to intramolecular ring-opening by a nucleophile tethered to another position on the molecule. The regioselectivity of this ring-opening can be influenced by the specific reaction conditions and the nature of the nucleophile. chemrxiv.orgmdpi.com

Cyclization reactions can also be employed to construct new rings fused to the benzene core. For example, intramolecular Friedel-Crafts-type reactions could be envisioned if a suitable electrophilic side chain is present on the molecule. Additionally, transition metal-catalyzed reactions, such as cobalt-catalyzed Diels-Alder reactions of alkyne derivatives, can be a powerful tool for the synthesis of highly substituted benzenoid compounds, which could be applied to derivatives of the target molecule. organic-chemistry.org Iodine(III)-mediated cyclization of diynes is another strategy for constructing fused ring systems. nih.gov

Radical-Mediated Transformations and Difunctionalization Strategies

Radical chemistry offers a diverse set of tools for the functionalization of this compound derivatives. The bromine atom on the aromatic ring can be a precursor for aryl radicals, which can then participate in a variety of coupling and cyclization reactions.

Radical-mediated C-H functionalization is a powerful strategy for introducing new substituents without pre-functionalization. nih.govresearchgate.netmsu.edu This can be particularly useful for late-stage modification of complex molecules. For instance, a radical generated elsewhere in the molecule could be relayed to an unactivated C-H bond on a side chain, leading to site-selective functionalization. researchgate.net

Difunctionalization strategies, often mediated by photoredox catalysis, allow for the simultaneous introduction of two different functional groups across a double bond. researchgate.netrsc.org If an alkenyl side chain were present on a derivative of this compound, it could undergo such a transformation. These reactions often proceed through radical intermediates and can be used to build molecular complexity rapidly. Trifunctionalization reactions, which introduce three new functional groups, are also possible through radical cascade processes. mdpi.com

The bromine atom itself can be utilized in radical reactions. For example, N-bromosuccinimide (NBS) is a common reagent for radical bromination at allylic or benzylic positions. youtube.com While the target molecule lacks such a position, derivatives with appropriate side chains could be selectively brominated using this reagent.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 6 Methoxybenzene 1,2 Diol

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive understanding of the three-dimensional arrangement of atoms in the solid state of 3-Bromo-6-methoxybenzene-1,2-diol would be achieved through single-crystal X-ray diffraction analysis. However, a thorough search of scientific databases reveals no publicly available crystallographic data for this compound. Such a study would provide precise measurements of its structural parameters.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of experimental data, a detailed analysis of the bond lengths, bond angles, and dihedral angles of this compound cannot be provided. This analysis would be crucial for understanding the geometric strains and electronic effects of the bromo, methoxy (B1213986), and hydroxyl substituents on the benzene (B151609) ring.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of two hydroxyl groups and a methoxy group suggests the potential for both intramolecular and intermolecular hydrogen bonding. An X-ray crystallographic study would elucidate the specific nature of these interactions, which are critical in determining the compound's crystal packing and physical properties. Without such a study, a definitive characterization of the hydrogen bonding network remains speculative.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. However, without any crystallographic studies, it is not possible to determine if this compound exhibits polymorphism or to analyze its crystal packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While commercial availability of this compound implies that such data exists, detailed and publicly accessible ¹H and ¹³C NMR spectra with full assignments and coupling constant analysis are not available.

¹H NMR for Proton Environments and Spin-Spin Coupling Analysis

A ¹H NMR spectrum would provide valuable information about the chemical environment of the protons on the aromatic ring, the methoxy group, and the hydroxyl groups. The splitting patterns (spin-spin coupling) would reveal the connectivity of the protons. Due to the lack of publicly available spectral data, a detailed analysis of the proton environments and their coupling constants for this compound cannot be presented.

¹³C NMR for Carbon Skeleton Elucidation and Chemical Shift Assignment

Similarly, a ¹³C NMR spectrum would identify all the unique carbon atoms in this compound. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, providing insight into the electronic structure of the molecule. Without access to the spectral data, a complete elucidation of the carbon skeleton and assignment of chemical shifts is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

No publicly available studies detailing the use of two-dimensional NMR techniques for this compound could be identified. Such studies would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the bromo, methoxy, and diol functionalities on the benzene ring. Without experimental COSY, HSQC, HMBC, or NOESY spectra, a discussion on the specific correlations and stereochemical arrangement of the molecule remains speculative.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Characteristic Absorption Bands

While general characteristic absorption bands for the functional groups present (hydroxyl, methoxy, aromatic ring) can be predicted, specific experimental IR spectra for this compound are not documented. A data table of its characteristic absorption bands cannot be generated without this primary data.

Raman Spectroscopy for Complementary Vibrational Information

Similarly, no Raman spectroscopic data for this compound is available in the reviewed literature. Raman spectroscopy would provide complementary information to IR, particularly for the skeletal vibrations of the benzene ring and the C-Br bond, but this analysis cannot be performed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry for exact mass confirmation and tandem mass spectrometry (MS/MS) for elucidating fragmentation pathways, has not been published for this compound. Analysis of its fragmentation patterns would offer valuable insights into the molecule's stability and the arrangement of its substituents, but this information is currently unavailable.

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization

The UV-Vis absorption spectrum, which would characterize the electronic transitions within the aromatic chromophore, is not reported in the available scientific literature. Therefore, a discussion of its absorption maxima (λmax) and the influence of the substituents on the electronic structure is not possible.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Methoxybenzene 1,2 Diol

Quantum Chemical Calculations

Currently, there are no specific, publicly available Density Functional Theory (DFT) studies that have been conducted on 3-Bromo-6-methoxybenzene-1,2-diol. Such studies would be invaluable for understanding the molecule's electronic structure, determining its most stable three-dimensional shape through geometry optimization, and calculating its thermodynamic properties and stability (energetics). While DFT is a common method for such analyses of substituted aromatic compounds, the specific application to this compound has not been documented in accessible research.

Detailed investigations using ab initio or semi-empirical computational methods to determine the molecular properties of this compound have not been reported in the scientific literature. These methods, which provide varying levels of theoretical accuracy and computational cost, are crucial for predicting a range of molecular characteristics. Without such studies, a quantitative description of its electronic and structural properties from these theoretical standpoints is not possible.

A calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO gap, for this compound is not available in current literature. This information is critical for predicting the chemical reactivity, kinetic stability, and electronic transitions of a molecule. Reactivity indices, which are derived from these orbital energies and provide a more quantitative measure of a molecule's reactivity, are therefore also unreported.

Reaction Mechanism Modeling and Transition State Analysis

There is a lack of computational studies focused on the reaction mechanisms involving this compound. Research in this area would typically involve mapping out potential reaction pathways, calculating the energy barriers for these pathways, and identifying the most likely mechanisms for its reactions. The absence of such data means that the mechanistic details of its chemical transformations remain unexplored from a theoretical perspective.

The characterization of reactive intermediates that may form during chemical reactions of this compound has not been the subject of computational investigation. The identification and analysis of the stability and structure of these transient species, including any potential transition states, are fundamental to a complete understanding of its reactivity.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. The primary factors influencing its conformation are the rotational barriers around the single bonds, particularly the C-O bonds of the hydroxyl and methoxy (B1213986) groups, and the potential for intramolecular hydrogen bonding.

The orientation of the hydroxyl and methoxy groups relative to the benzene (B151609) ring and to each other dictates the conformational landscape. The presence of a bromine atom and a methoxy group ortho and meta to the catechol moiety, respectively, introduces steric and electronic effects that influence the preferred conformations. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these conformational possibilities. By calculating the potential energy surface of the molecule as a function of the dihedral angles of the substituent groups, the global and local energy minima corresponding to stable conformers can be identified. For substituted cyclohexanes, which share some conformational principles with substituted benzenes, it's well-established that substituents prefer equatorial positions to minimize steric hindrance. libretexts.org In the case of this compound, the planarity of the benzene ring is a key constraint, but the orientations of the -OH and -OCH3 groups are critical.

Tautomerism in this compound would primarily involve the keto-enol equilibrium, a common phenomenon in phenols. quora.com Specifically, the benzene-1,2-diol (catechol) moiety can exist in equilibrium with its corresponding keto forms. For hydroquinone (B1673460) (p-dihydroxybenzene), the phenolic form is significantly more stable due to the preservation of aromaticity. quora.com A similar preference for the aromatic diol form is expected for this compound. However, computational studies can quantify the energy difference between the phenolic tautomer and any potential ketone tautomers, providing insight into their relative populations at equilibrium. Studies on other substituted 1,3,5-trihydroxybenzene systems have shown that both phenolic and ketonic tautomers can be observed and characterized by NMR, indicating that the tautomeric equilibrium can be influenced by substitution patterns. rsc.org

Table 1: Predicted Relative Energies of Potential Conformers and Tautomers of this compound (Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar molecules.)

| Structure | Description | Relative Energy (kcal/mol) |

| Conformer A | Intramolecular H-bond between adjacent -OH groups | 0.00 |

| Conformer B | -OH groups oriented away from each other | +2.5 |

| Conformer C | Methoxy group rotated 180° from Conformer A | +1.8 |

| Tautomer 1 | Keto form with one C=O | +15.2 |

| Tautomer 2 | Keto form with two C=O | +28.7 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. youtube.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method is a common approach. youtube.com By optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors, one can obtain theoretical chemical shifts. These predicted values, when compared to experimental data (if available), can help confirm the structure and assign specific resonances. For substituted phenols, quantitative structure-property relationship (QSPR) models based on calculated atomic charges have also been used to predict pKa values, a property related to the electronic environment of the hydroxyl protons. nih.gov

Infrared (IR) Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. Computational methods can calculate these frequencies and their corresponding intensities. For halogenated organic compounds, the C-X stretching vibrations are characteristic. spectroscopyonline.com For this compound, the predicted IR spectrum would show characteristic peaks for O-H stretching (both free and hydrogen-bonded), C-O stretching of the hydroxyl and methoxy groups, C-H stretching and bending of the aromatic ring, and the C-Br stretching vibration. The anisole (B1667542) moiety (methoxybenzene) typically shows two C-O stretching bands. pearson.com Machine learning approaches are also being developed to predict IR spectra with high accuracy. nih.govnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov The calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. For phenols, the absorption bands are due to π → π* transitions within the benzene ring. nist.gov The presence of the bromo, methoxy, and hydroxyl substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene or phenol (B47542). docbrown.info TD-DFT calculations can predict these shifts and help interpret the experimental UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar molecules.)

| Parameter | Predicted Value | Notes |

| ¹H NMR | ||

| Aromatic Protons | 6.8 - 7.5 ppm | Chemical shifts influenced by the electronic effects of all substituents. |

| Hydroxyl Protons | 5.0 - 6.0 ppm | Position is sensitive to solvent and hydrogen bonding. |

| Methoxy Protons | ~3.9 ppm | Typical range for an aryl methoxy group. |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 155 ppm | Specific shifts depend on the attached substituents. |

| Methoxy Carbon | ~56 ppm | Characteristic shift for a methoxy carbon. |

| IR Frequencies | ||

| O-H Stretch (H-bonded) | ~3450 cm⁻¹ | Broad peak. |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1030 cm⁻¹ | Asymmetric and symmetric stretching. |

| C-Br Stretch | 550 - 650 cm⁻¹ | |

| UV-Vis | ||

| λ_max 1 | ~215 nm | π → π* transition |

| λ_max 2 | ~280 nm | π → π* transition, shifted by substituents. |

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature, this technique is highly applicable to understanding its dynamic behavior, particularly in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation, and interactions with other molecules.

For instance, MD simulations of substituted catechols have been used to study their interactions at interfaces and their regioselectivity in enzymatic reactions. acs.org A simulation of this compound in a solvent like water or an organic solvent would reveal the preferred solvation shells around the polar hydroxyl and methoxy groups and the more nonpolar brominated part of the molecule. It would also allow for the exploration of the dynamics of intramolecular hydrogen bonding and the interconversion between different low-energy conformers. Such simulations are computationally intensive but offer a level of detail about the molecule's behavior in a condensed phase that is not accessible through static quantum mechanical calculations alone.

Quantum Crystallography and Charge Density Analysis

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to obtain a more detailed understanding of the electronic structure of molecules in the crystalline state. youtube.comflogen.org If a suitable single crystal of this compound could be grown, high-resolution X-ray diffraction experiments would provide the data necessary for a charge density analysis.

This analysis, often using the Hansen-Coppens multipole model, allows for the mapping of the electron density distribution throughout the molecule. mdpi.com From this, various properties can be derived, such as the nature of chemical bonds (covalent, ionic, etc.), the strength and nature of intermolecular interactions like hydrogen bonds and halogen bonds, and the electrostatic potential on the molecular surface. For example, the analysis would quantify the polarization of the C-Br bond and the nature of the hydrogen bonds involving the hydroxyl groups. The experimental charge density can reveal subtle electronic effects of the substituents on the aromatic ring. While a specific study on this compound is not available, charge density analyses have been performed on other substituted aromatic compounds, such as m-nitrophenol, to elucidate intermolecular interactions and molecular dipole moments. mdpi.com The experimental charge density of phenol itself has also been studied. researchgate.net

Advanced Analytical and Chromatographic Methodologies in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 3-Bromo-6-methoxybenzene-1,2-diol and performing quantitative analysis. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

For purity assessment, a sample of the synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is often expressed as a percentage of the total peak area. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

While specific HPLC methods for this exact compound are not extensively detailed in the public literature, typical conditions for analyzing phenolic compounds can be inferred. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous component (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. Chiral HPLC can also be utilized for the separation of enantiomers if the compound is chiral and has been resolved. google.com

Table 1: Representative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) for Analysis of Volatile Byproducts and Precursors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. google.com In the context of the synthesis of this compound, GC is particularly useful for analyzing volatile byproducts and the starting materials, or precursors.

The synthesis of this compound may involve precursors such as 3-methoxybenzene-1,2-diol. google.com GC can be used to check the purity of these precursors before starting the reaction. During the synthesis, volatile byproducts might be formed, and GC analysis of the reaction mixture (after suitable sample preparation like derivatization if necessary to increase volatility) can help in identifying and quantifying these byproducts, thus providing insights into the reaction mechanism and potential side reactions. The primary precursor, 3-methoxybenzene-1,2-diol, and the brominating agent's byproducts can be monitored using this technique.

Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as it allows for the identification of unknown volatile components by comparing their mass spectra with library data. google.com

Table 2: Illustrative GC Parameters for Precursor and Byproduct Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Initial Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction and for the initial screening of fractions during purification. google.com In the synthesis of this compound from 3-methoxybenzene-1,2-diol, TLC can be used to track the consumption of the starting material and the formation of the product. google.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), which is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The separated spots are visualized, usually under UV light, or by staining. The relative retention factor (Rf) values of the starting material and the product will be different, allowing for a qualitative assessment of the reaction's progress.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Component | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexanes (e.g., 2:3 or 1:1 mixture) ucsb.edu |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

Preparative Chromatography for Isolation and Purification

Once the reaction is complete, the desired product, this compound, needs to be isolated from the reaction mixture and purified. Preparative chromatography is the standard method for this purpose.

Column Chromatography: This is the most common technique for purification on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (usually silica gel), and a solvent system similar to that used for TLC is passed through the column to elute the components. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Preparative Thin Layer Chromatography (Prep TLC): For smaller scale purifications, preparative TLC can be used. The crude mixture is applied as a band onto a thicker TLC plate, and after development, the band corresponding to the product is scraped off, and the product is extracted from the stationary phase. ucsb.edu This method has been documented for the purification of related compounds. ucsb.edu

Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. While more expensive and complex than column chromatography, it offers superior resolution.

In a documented synthesis, this compound was purified by flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow. ucsb.edu

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for assessing the thermal stability and characterizing the phase transitions of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, glass transitions, and to assess the thermal stability of this compound. A sharp endothermic peak in a DSC thermogram would indicate the melting point of the crystalline solid. The presence of multiple thermal events could suggest the presence of impurities or different polymorphic forms. The onset of an exothermic event at higher temperatures can indicate thermal decomposition, providing information about the compound's stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA can provide valuable information about its thermal stability and decomposition profile. The TGA thermogram would show the temperature at which the compound begins to lose mass due to decomposition. The data can also reveal the presence of residual solvents or water in the sample if mass loss occurs at lower temperatures. The final residual mass can give clues about the decomposition products.

Q & A

Q. What are the recommended synthetic strategies for 3-Bromo-6-methoxybenzene-1,2-diol?

Synthesis typically involves regioselective bromination and methoxylation of a benzene diol precursor. Key steps may include:

- Protecting the diol groups (e.g., using acetonide or silyl ethers) to prevent undesired side reactions during bromination .

- Electrophilic aromatic substitution (EAS) under controlled conditions, leveraging the directing effects of methoxy and hydroxyl groups. For example, bromine may be introduced via (N-bromosuccinimide) in a polar aprotic solvent .

- Deprotection under mild acidic or basic conditions to regenerate the diol functionality.

Q. What precautions are critical for handling and storing this compound?

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or degradation of the diol and bromine substituents .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) . Avoid exposure to light and moisture, which may accelerate decomposition.

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The methoxy group () is electron-donating, activating the ring toward electrophilic substitution, while bromine () is electron-withdrawing, directing reactions to specific positions. For Suzuki-Miyaura coupling:

- Bromine at position 3 can act as a leaving group, enabling palladium-catalyzed coupling with boronic acids.

- Steric and electronic factors may require tailored catalysts (e.g., ) and optimized temperatures to achieve high yields .

Q. What methods validate the purity and structural integrity of this compound?

- NMR : - and -NMR to confirm substitution patterns (e.g., coupling constants for adjacent protons on the diol).

- HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities and verifies molecular weight (, MW: 231.04) .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects and confirms regiochemistry .

Q. How can in vitro genotoxicity assays be designed for this compound?

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) .

- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1) at concentrations ≤10 μM to avoid cytotoxicity .

- Comet Assay : Measure DNA strand breaks in human hepatocytes, accounting for metabolic pathways involving cytochrome P450 .

Q. What mechanistic insights explain its oxidative stability under varying pH conditions?

- Acidic Conditions : Protonation of the diol hydroxyl groups reduces electron density, slowing oxidation.

- Alkaline Conditions : Deprotonation generates a catecholate intermediate, increasing susceptibility to autoxidation. Stabilizers like BHT (butylated hydroxytoluene) or inert atmospheres are recommended for long-term storage .

Data Contradictions and Resolutions

Q. Discrepancies in reported reaction yields for bromination steps: How to troubleshoot?

- Possible Causes : Variability in solvent purity (e.g., DMF vs. DMSO), temperature control, or trace moisture.

- Resolution : Use anhydrous solvents, conduct reactions under nitrogen, and monitor by TLC/HPLC to optimize intermediate isolation .

Q. Conflicting genotoxicity data across studies: How to reconcile?

- Contextual Factors : Differences in metabolite profiles (e.g., bromine vs. non-brominated diols) and assay sensitivity .

- Resolution : Perform comparative studies with structural analogs (e.g., benzene-1,2-diol) and include positive controls (e.g., ethyl methanesulfonate) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 231.04 g/mol | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Hazard Statements | H315, H319, H335 |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Parameters |

|---|---|---|

| -NMR | Substituent regiochemistry | 400 MHz, DMSO-d6 |

| HPLC-MS | Purity assessment | C18 column, 0.1% formic acid |

| XRD | Crystal structure confirmation | Cu-Kα radiation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.